molecular formula C7H10N2O B8662724 (S)-6-(1-aminoethyl)pyridin-3-ol

(S)-6-(1-aminoethyl)pyridin-3-ol

Cat. No.: B8662724
M. Wt: 138.17 g/mol
InChI Key: LVSYBGANBUVYAL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-(1-Aminoethyl)pyridin-3-ol is a chiral pyridine derivative characterized by a hydroxyl group at position 3 and an (S)-configured 1-aminoethyl substituent at position 6. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The hydroxyl group enhances solubility in polar solvents, while the aminoethyl side chain provides basicity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-[(1S)-1-aminoethyl]pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5(8)7-3-2-6(10)4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1

InChI Key

LVSYBGANBUVYAL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)O)N

Canonical SMILES

CC(C1=NC=C(C=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Electronic Features
This compound (S)-1-Aminoethyl 138.17 Electron-donating (NH₂ group); enhances basicity and hydrogen-bonding potential.
6-Iodo-5-methoxypyridin-3-ol Iodo + Methoxy at Position 5 251.03 Electron-withdrawing (Iodo); methoxy at position 5 adds steric bulk and polarity.
6-(3-Methoxyphenoxy)pyridin-3-ol 3-Methoxyphenoxy 217.22 Electron-donating (methoxy-phenoxy); bulky aromatic group reduces solubility.
  • Electronegativity and Reactivity: The aminoethyl group in the target compound is less electronegative compared to iodo or methoxy substituents, as inferred from studies correlating substituent electronegativity with chemical shifts in tin analogs . This difference influences reactivity in nucleophilic or electrophilic reactions.

Physicochemical and Functional Implications

  • Solubility: The hydroxyl group in all three compounds confers polar character. However, the bulky 3-methoxyphenoxy substituent () may reduce aqueous solubility compared to the compact aminoethyl group in the target compound.
  • Biological Relevance: The (S)-aminoethyl group’s chirality could enable enantioselective binding to biological targets, a feature absent in the iodo- or methoxy-substituted analogs.
  • Synthetic Accessibility: The discontinuation of 6-(3-Methoxyphenoxy)pyridin-3-ol () suggests challenges in synthesis or stability, whereas the target compound’s simpler structure may offer scalability advantages.

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